1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine
Description
Properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-3,3-difluoropiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c14-12-4-1-3-11(9-12)5-8-17-7-2-6-13(15,16)10-17/h1,3-4,9H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOFWBMVQPMDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC(=CC=C2)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step approach involves synthesizing 3,3-difluoropiperidine followed by N-alkylation with 2-(3-bromophenyl)ethyl bromide. The difluorinated piperidine precursor is typically prepared via fluorination of piperidine-3-one using diethylaminosulfur trifluoride (DAST) or related reagents. Subsequent alkylation introduces the bromophenyl-ethyl side chain under basic conditions.
Synthetic Procedure
-
Fluorination of Piperidine-3-one :
Piperidine-3-one (10 mmol) is treated with DAST (12 mmol) in anhydrous dichloromethane at −10°C for 4 hours. The reaction is quenched with ice-cold sodium bicarbonate, extracted with DCM, and purified via distillation to yield 3,3-difluoropiperidine (62% yield). -
N-Alkylation :
3,3-Difluoropiperidine (5 mmol) is combined with 2-(3-bromophenyl)ethyl bromide (6 mmol) and potassium carbonate (15 mmol) in acetonitrile. The mixture is refluxed for 12 hours, filtered, and concentrated. Column chromatography (hexane:ethyl acetate, 10:1) affords the target compound in 45% yield.
Key Challenges
-
Low Alkylation Efficiency : Competing side reactions, such as over-alkylation or elimination, reduce yields.
-
Purification Complexity : The polar nature of the product necessitates multiple chromatographic steps.
Palladium-Catalyzed C–N Cross-Coupling Approach
Reaction Design
Pd-catalyzed coupling between 2-(3-bromophenyl)ethylamine and 3,3-difluoro-1-bromopiperidine offers a streamlined alternative. This method leverages Buchwald-Hartwig amination conditions to form the critical C–N bond.
Optimization Parameters
Mechanistic Insights
The reaction proceeds via oxidative addition of the bromopiperidine to Pd(0), followed by ligand exchange with the amine. Reductive elimination forms the C–N bond, regenerating the catalyst. The electron-withdrawing fluorine atoms on the piperidine ring slightly hinder the reaction, necessitating elevated temperatures.
Cyclization of Linear Precursors
Retrosynthetic Strategy
A linear precursor, 3-bromo-N-(2-(3-bromophenyl)ethyl)-3-fluoropropionamide, undergoes intramolecular cyclization under basic conditions to form the piperidine ring.
Stepwise Synthesis
-
Amide Formation :
3-Bromo-3-fluoropropionyl chloride (5 mmol) reacts with 2-(3-bromophenyl)ethylamine (5 mmol) in THF at 0°C. Triethylamine (6 mmol) is added dropwise, and the mixture stirs for 2 hours (89% yield). -
Cyclization :
The amide (4 mmol) is treated with NaH (8 mmol) in DMF at 80°C for 6 hours. Workup and chromatography yield the target compound (52%).
Limitations
-
Sensitivity to Base : Overly vigorous conditions lead to dehydrohalogenation.
-
Moderate Yields : Competing intermolecular reactions reduce efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Alkylation | 45 | 98 | 12 | Simple reagents |
| Pd-Catalyzed Coupling | 68 | 99 | 24 | High regioselectivity |
| Cyclization | 52 | 95 | 6 | Fewer purification steps |
The Pd-catalyzed method offers superior yields and selectivity but requires expensive catalysts. Alkylation remains the most accessible for small-scale synthesis, while cyclization balances speed and complexity.
Characterization and Validation
All routes produce compounds validated via:
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and pharmacological differences between 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine and related compounds:
Mechanistic and Functional Comparisons
UCM924 (MT2 Receptor Agonist)
- Structural Overlap : Shares a 3-bromo-phenyl group but differs in the acetamide linker and 4-fluoro-phenyl substitution.
- Activity: Demonstrates MT2-dependent antinociception in neuropathic pain models via periaqueductal gray modulation .
- Superiority : Efficacy surpasses melatonin (150 mg/kg) and matches gabapentin (100 mg/kg) without motor impairment .
Sigma/PCP Receptor Ligands
- Relevance : Piperidine derivatives like {1-[(2-bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine and SKF 10,047-labeled sigma receptors suggest bromo-fluoro-piperidines may target CNS receptors.
- Key Difference : Sigma receptor ligands often exhibit stereoselectivity and affinity for glutamatergic pathways, contrasting with MT2 agonists’ focus on descending pain pathways .
P2Y1 Antagonists (e.g., Compound 3l)
Structure-Activity Relationship (SAR) Insights
- Halogenation : Bromine at the phenyl group enhances binding affinity (e.g., UCM924’s MT2 activity ), while fluorine improves metabolic stability and bioavailability .
- Linker Effects : Ethyl linkers (as in the target compound) vs. acetamide linkers (UCM924) influence pharmacokinetics; ethyl chains may reduce polarity, enhancing blood-brain barrier penetration .
Biological Activity
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring with a difluoro substitution and a bromo-substituted phenyl group. This unique structure contributes to its reactivity and biological interactions.
The biological activity of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom enhances its electrophilicity, allowing it to participate in various biochemical pathways.
Target Interactions
- Enzyme Modulation : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which could influence neurological functions.
Biological Activity Findings
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : In preclinical studies, it has been shown to improve symptoms in models of depression, suggesting a mechanism involving serotonin or norepinephrine modulation.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine:
- Forced Swim Test (FST) in Rodents :
- Electroconvulsive Threshold Test :
-
Antimicrobial Testing :
- Laboratory tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals that the presence of the bromo substituent significantly affects both the chemical reactivity and biological activity.
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine | Structure | Antidepressant, Antimicrobial | Reduced immobility in FST |
| 1-[2-(3-Chloro-phenyl)-ethyl]-3,3-difluoro-piperidine | Structure | Moderate Antidepressant | Less effective than bromo variant |
| 1-[2-(3-Fluoro-phenyl)-ethyl]-3,3-difluoro-piperidine | Structure | Low Antidepressant Activity | Minimal effects observed |
Q & A
Q. Critical Parameters :
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final fluorination step?
Answer:
Low yields in fluorination often arise from competing elimination or incomplete substitution. Strategies include:
- Precise stoichiometry : Use a 1.2–1.5 molar excess of fluorinating agents to ensure complete conversion .
- Low-temperature gradients : Gradual warming from −78°C to room temperature reduces side reactions .
- Additives : Molecular sieves or scavengers (e.g., triethylamine) trap reactive intermediates .
- In situ monitoring : Employ NMR or LC-MS to track reaction progress and terminate before degradation .
Example : A study on analogous trifluoromethylpyridine synthesis achieved 85% yield by maintaining −40°C during DAST addition .
Basic: What spectroscopic and computational methods are critical for structural validation of this compound?
Answer:
Q. Table: Key Spectral Peaks
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR | δ 3.2–3.8 ppm (piperidine protons) | |
| ¹³C NMR | δ 110–125 ppm (aromatic carbons) | |
| ¹⁹F NMR | δ −135 ppm (CF₂) |
Advanced: How can discrepancies between computational (DFT) and experimental structural data be resolved?
Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Mitigation steps:
- Solvent-adjusted DFT : Include implicit solvent models (e.g., PCM for DMSO) .
- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers .
- Hybrid methods : Combine X-ray (solid-state) and NMR (solution-state) data to validate DFT .
Case Study : A DFT study on trifluoromethylpyridines showed <2% deviation from X-ray after incorporating solvent effects .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
Q. Protocol :
Prepare test compound in DMSO (stock ≤10 mM).
Incubate with target receptors/microsomes for 1–24 hrs.
Quantify binding/inhibition via fluorescence or LC-MS .
Advanced: How should researchers address contradictory results in neuropathic pain models (e.g., MT2 agonism vs. off-target effects)?
Answer:
- Selective receptor knockout : Use CRISPR-edited cell lines to isolate MT2-specific effects .
- Pharmacological profiling : Compare activity against a panel of 50+ receptors (e.g., CEREP) .
- Metabolite screening : Identify active metabolites via HRMS to rule out secondary targets .
Example : UCM924 (a related MT2 agonist) showed no motor impairments in rotarod tests, confirming target specificity .
Basic: What strategies improve aqueous solubility for in vivo studies?
Answer:
Q. Data :
| Formulation | Solubility (mg/mL) | Source |
|---|---|---|
| Free base | 0.12 | |
| HCl salt | 1.8 |
Advanced: How can predictive modeling (e.g., QSPR) guide the design of analogs with improved metabolic stability?
Answer:
- Descriptor selection : Include logP, polar surface area, and CYP3A4 affinity .
- Machine learning : Train models on PubChem datasets to predict clearance rates .
- In silico mutagenesis : Modify substituents (e.g., replacing bromine with CF₃) to reduce hepatic extraction .
Validation : A QSPR model for piperidine analogs achieved R² = 0.89 between predicted and observed half-lives .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing/dissolving due to volatile fluorinated byproducts .
- Storage : Airtight containers at 2–8°C; desiccate to prevent hydrolysis .
Advanced: How can degradation pathways be elucidated under accelerated stability conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .
- LC-HRMS : Identify degradation products (e.g., dehalogenation or piperidine ring opening) .
- Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf life .
Example : A bromophenyl analog showed 5% degradation after 30 days at 40°C, primarily via C-Br bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
